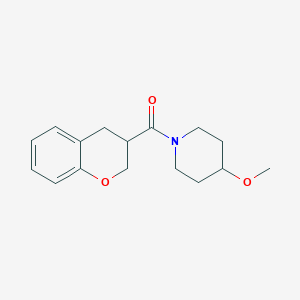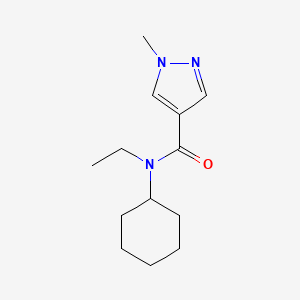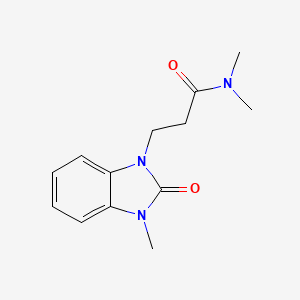
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide, also known as DMOP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMOP belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.
作用機序
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide exerts its biological activity by binding to specific targets in cells. This compound has been shown to bind to tubulin, which is a protein involved in cell division. Binding of this compound to tubulin disrupts the microtubule network, which leads to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to bind to amyloid-beta peptide, which prevents its aggregation and reduces its toxicity. This compound has been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a key role in glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, reduce amyloid-beta peptide aggregation, increase insulin secretion, and improve glucose uptake. This compound has also been shown to inhibit the growth of cancer cells by disrupting the microtubule network. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has several advantages for lab experiments. This compound is a small molecule, which makes it easy to synthesize and modify. This compound has been shown to exhibit potent biological activity at low concentrations, which makes it a valuable tool for studying various diseases. This compound has also been shown to exhibit selectivity towards specific targets, which makes it a valuable tool for studying protein-protein interactions. However, this compound has some limitations for lab experiments. This compound is a relatively new compound, and its biological activity and toxicity profile are not fully understood. This compound is also expensive to synthesize, which limits its use in large-scale experiments.
将来の方向性
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has several potential future directions for scientific research. This compound can be further modified to improve its biological activity and selectivity towards specific targets. This compound can also be used as a starting point to develop new compounds with improved therapeutic properties. This compound can be studied in more detail to understand its mechanism of action and toxicity profile. This compound can also be studied in animal models to evaluate its efficacy and safety in vivo. Overall, this compound has significant potential for scientific research and therapeutic applications.
合成法
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide can be synthesized using a multi-step process. The first step involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetamidobenzoic acid. The second step involves the reaction of 2-acetamidobenzoic acid with thionyl chloride to form 2-chloroacetylbenzoic acid. The third step involves the reaction of 2-chloroacetylbenzoic acid with 3-methyl-1,2-phenylenediamine to form 3-methyl-2-(2-oxo-2H-benzo[d]imidazol-1-yl)propanoic acid. The final step involves the reaction of 3-methyl-2-(2-oxo-2H-benzo[d]imidazol-1-yl)propanoic acid with dimethylamine to form this compound.
科学的研究の応用
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. This compound has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the aggregation of amyloid-beta peptide, which is associated with the pathogenesis of Alzheimer's disease. This compound has been shown to increase insulin secretion and improve glucose uptake, which makes it a potential therapeutic agent for diabetes.
特性
IUPAC Name |
N,N-dimethyl-3-(3-methyl-2-oxobenzimidazol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14(2)12(17)8-9-16-11-7-5-4-6-10(11)15(3)13(16)18/h4-7H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGCBSLOKADCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)CCC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
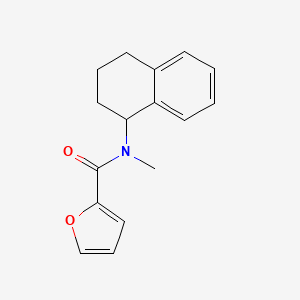

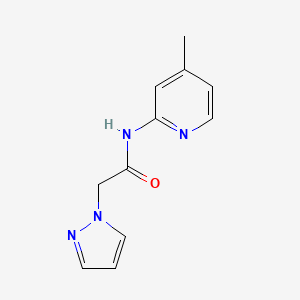
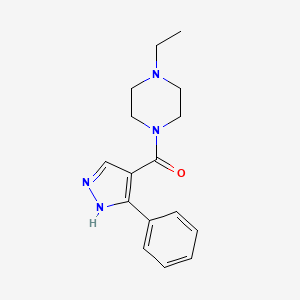
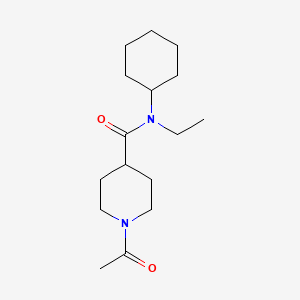
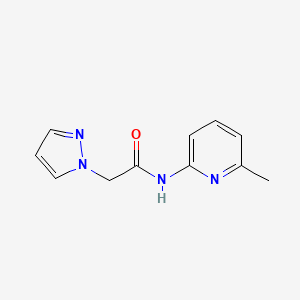
![2-[(2,6-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507805.png)
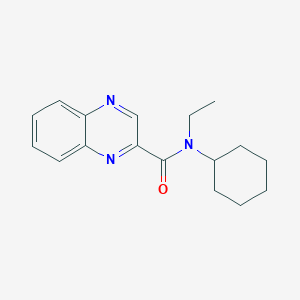
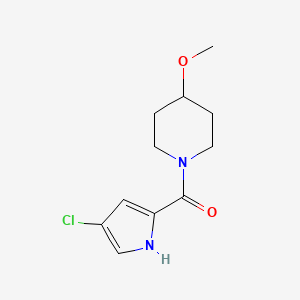
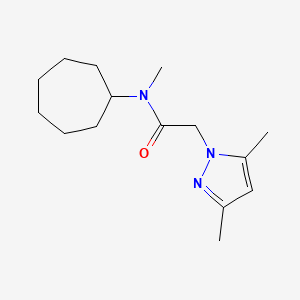
![1-[2-(azepan-1-yl)-2-oxoethyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7507832.png)

